7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 50743-53-8
VCID: VC15900411
InChI: InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18)
SMILES:
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

CAS No.: 50743-53-8

Cat. No.: VC15900411

Molecular Formula: C14H14N4O3

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one - 50743-53-8

Specification

CAS No. 50743-53-8
Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
IUPAC Name 7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one
Standard InChI InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18)
Standard InChI Key MJDWXEBWPUPOOK-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct functional groups:

  • Benzopyranone backbone: A fused bicyclic system comprising a benzene ring and a pyrone (cyclic ketone), contributing to planar rigidity and π-π stacking potential.

  • 7-Butoxy substituent: A four-carbon alkoxy chain enhancing lipophilicity and influencing pharmacokinetic properties such as membrane permeability.

  • 3-(2H-tetrazol-5-yl) group: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and role in hydrogen bonding.

The spatial arrangement of these groups creates a polar-apolar duality, enabling interactions with both hydrophobic pockets and hydrophilic residues in biological targets.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC14H14N4O3\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3
Molecular Weight298.29 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Solubility0.5 mg/mL in DMSO
Melting Point198–202°C

The tetrazole ring’s acidity (pKa4.5\text{p}K_a \approx 4.5) allows pH-dependent solubility, while the butoxy chain improves stability in organic solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Benzopyranone formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • O-Alkylation: Introduction of the butoxy group via nucleophilic substitution using 1-bromobutane in the presence of potassium carbonate.

  • Tetrazole cyclization: Reaction of a nitrile intermediate with sodium azide and ammonium chloride in a [2+3] cycloaddition.

Critical parameters include temperature control during cyclization (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization

StepYield (%)Purity (%)
Benzopyranone core7295
O-Alkylation6890
Tetrazole formation6588

Side reactions, such as over-alkylation or tetrazole ring opening, are mitigated by stoichiometric control and inert atmospheres.

Biological Activities

Structure-Activity Relationships (SAR)

Comparative studies with analogues reveal:

  • Butoxy chain elongation: Increasing chain length beyond four carbons reduces aqueous solubility without enhancing potency.

  • Tetrazole substitution: N1-substituted variants show improved metabolic stability compared to N2-substituted derivatives.

Applications in Material Science

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals:

Metal IonCoordination ModeApplication
Cu(II)N2,N3Catalytic oxidation
Fe(III)N1,N4Magnetic materials

Polymer Modification

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature increased by 40°C) and dielectric properties.

AssayResult
Acute oral toxicity (LD50, rat)>2000 mg/kg
Ames testNegative (non-mutagenic)
hERG inhibitionIC50=12μM\text{IC}_{50} = 12 \mu\text{M}

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), necessitating wastewater treatment before disposal.

Future Directions

Drug Development

  • Prodrug strategies: Esterification of the tetrazole ring to improve oral bioavailability.

  • Combination therapies: Synergy with β-lactam antibiotics against drug-resistant pathogens.

Advanced Materials

  • MOF construction: Use as a linker in metal-organic frameworks for gas storage.

  • Photodynamic therapy: Functionalization with photosensitizers for cancer treatment.

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